

BAY1125976: A Selective Allosteric Inhibitor of AKT1/2 for Preclinical Research

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Compound of Interest					
Compound Name:	BAY1125976				
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY1125976 is a potent and highly selective, orally bioavailable, allosteric inhibitor of AKT1 and AKT2.[1][2][3][4] As a non-ATP competitive inhibitor, BAY1125976 binds to an allosteric pocket formed at the interface of the pleckstrin homology (PH) and kinase domains of inactive AKT, preventing its activation.[5][6][7] This mode of action confers high selectivity for AKT1/2 over AKT3 and a clean profile against a broad range of other kinases.[1][8][9] Preclinical studies have demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines, particularly those with activating mutations in the PI3K/AKT/mTOR pathway, and have shown significant anti-tumor activity in in vivo xenograft models.[5][6][7][10][11][12] This document provides a comprehensive technical overview of BAY1125976, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its evaluation.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3] [6][7][11] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[6][7][11] The serine/threonine kinase AKT, a central node in this cascade, exists in three isoforms: AKT1, AKT2, and AKT3.[13] The development of selective AKT inhibitors has been a major focus of cancer drug discovery.



BAY1125976 has emerged as a valuable chemical probe for studying the roles of AKT1 and AKT2 in cancer biology due to its high potency and selectivity as an allosteric inhibitor.[1][9][14]

Mechanism of Action

BAY1125976 exerts its inhibitory effect through a distinct allosteric mechanism.[5][6][7] Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, BAY1125976 binds to a pocket formed by the interface of the kinase and PH domains of AKT. [5][6][7] This binding stabilizes the inactive "PH-in" conformation of AKT, which prevents the conformational changes required for its activation.[7][13] Specifically, BAY1125976 binding to inactive AKT1 prevents its phosphorylation at Threonine 308 (T308) by PDK1, a key step in AKT activation.[5][6] Consequently, the activity of truncated AKT proteins that lack the PH domain is not inhibited by BAY1125976.[5][6]

Mechanism of Allosteric Inhibition by BAY1125976 Inhibition by BAY1125976 Bay1125976 Binds to allosteric site Inactive AKT BAY1125976-AKT Complex (Locked Inactive State) Prevents Phosphorylation AKT Activation PDK1 PDK1 PDK1 PDK1 PDK1 Active AKT Active AKT Active AKT

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Mechanism of BAY1125976 allosteric inhibition of AKT.

Data Presentation Biochemical Activity

The inhibitory activity of **BAY1125976** against AKT isoforms has been determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The data clearly demonstrates the high potency and selectivity of **BAY1125976** for AKT1 and AKT2 over AKT3.

Target	IC50 (nM) at 10 μM ATP	IC50 (nM) at 2 mM ATP	Reference
AKT1	5.2	44	[1][2][12][15]
AKT2	18	36	[1][2][12][15]
AKT3	427	Not Reported	[1][2][15]

Cellular Activity

BAY1125976 effectively inhibits AKT signaling in cellular contexts, leading to reduced phosphorylation of downstream substrates and potent anti-proliferative effects in various cancer cell lines.



Cell Line	Cancer Type	Cellular IC50 (nM) - pAKT (S473)	Cellular IC50 (nM) - Proliferation	Reference
KPL-4	Breast Cancer	0.9 (pT308)	Submicromolar	[9]
KU-19-19	Bladder Cancer	35	Not Reported	[2]
LAPC-4	Prostate Cancer	0.8	Submicromolar	[2]
MCF7	Breast Cancer	Not Reported	Submicromolar	[2]
BT-474	Breast Cancer	Not Reported	Submicromolar	[2]
T47D	Breast Cancer	Not Reported	Submicromolar	[2]
ZR-75-1	Breast Cancer	Not Reported	Submicromolar	[2]
LNCaP	Prostate Cancer	Not Reported	Submicromolar	[2]

Experimental Protocols Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol is a representative method for determining the biochemical potency of **BAY1125976** against full-length AKT kinases.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, measure the inhibition of kinase activity by detecting the phosphorylation of a substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate acts as the FRET donor, and a fluorescein-labeled substrate serves as the acceptor. Phosphorylation of the substrate by the kinase brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will reduce the FRET signal in a dose-dependent manner.

Materials:

- Full-length recombinant AKT1, AKT2, or AKT3 enzyme
- Fluorescein-labeled AKT substrate peptide

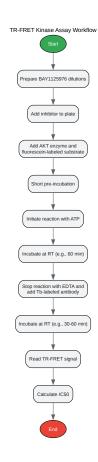


- Terbium-labeled anti-phospho-AKT substrate antibody
- ATP
- Kinase reaction buffer
- BAY1125976
- 384-well microplates
- TR-FRET-compatible plate reader

Procedure:

- Prepare serial dilutions of **BAY1125976** in DMSO and then dilute in kinase reaction buffer.
- In a 384-well plate, add the diluted **BAY1125976** or DMSO control.
- Add the AKT enzyme and the fluorescein-labeled substrate to the wells and briefly incubate.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase isoform.
- Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
- Stop the reaction by adding a solution containing EDTA and the terbium-labeled antiphospho-substrate antibody.
- Incubate for 30-60 minutes at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Calculate the ratio of acceptor to donor emission and plot the results against the inhibitor concentration to determine the IC50 value.





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Workflow for a TR-FRET based kinase inhibition assay.

Cellular Proliferation Assay

This protocol describes a general method for assessing the anti-proliferative effects of **BAY1125976** on cancer cell lines using a commercially available ATP-based assay.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[2][5] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration.

Materials:

· Cancer cell lines of interest



- Appropriate cell culture medium and supplements
- BAY1125976
- Opaque-walled 96-well or 384-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to adhere overnight.[8]
- Prepare serial dilutions of **BAY1125976** in the appropriate cell culture medium.
- Remove the existing medium from the cells and add the medium containing the various concentrations of BAY1125976 or a vehicle control.
- Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
- Equilibrate the plates to room temperature for approximately 30 minutes. [6][8]
- Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
 [6][8]
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][8]
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][8]
- Measure the luminescence using a plate-reading luminometer.
- Plot the luminescence signal against the inhibitor concentration and fit the data to a doseresponse curve to determine the IC50 value.

Western Blotting for AKT Phosphorylation



This protocol outlines the steps to analyze the phosphorylation status of AKT and its downstream targets in cells treated with **BAY1125976**.

Principle: Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phospho-AKT, total AKT).

Materials:

- Cancer cell lines
- BAY1125976
- Cell lysis buffer containing protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-AKT (S473), anti-phospho-AKT (T308), anti-total AKT)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

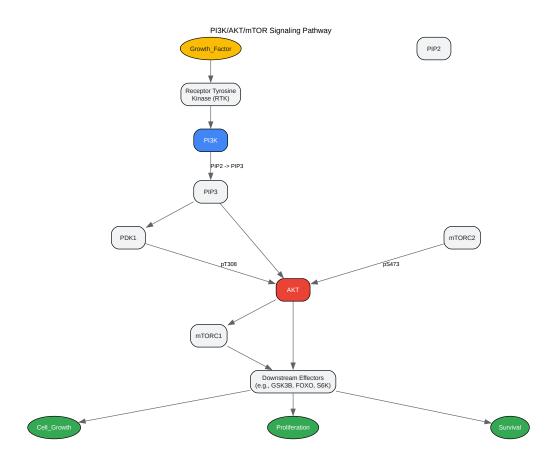
Procedure:

- Plate cells and allow them to adhere.
- Treat cells with various concentrations of **BAY1125976** for the desired time.



- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
- Denature the protein samples by boiling in SDS-PAGE sample buffer.
- Load equal amounts of protein per lane and separate them by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle shaking.[16][17]
- Wash the membrane with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.
- To normalize for protein loading, the blot can be stripped and re-probed with an antibody against total AKT or a housekeeping protein.





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Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion

BAY1125976 is a powerful and selective tool for the investigation of AKT1 and AKT2 signaling in cancer research. Its allosteric mechanism of action provides a distinct pharmacological profile compared to ATP-competitive inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize **BAY1125976** in their preclinical studies. Further investigation into its therapeutic potential, both as a monotherapy and in combination with other agents, is warranted.[8][11]

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